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Compound of Interest

Compound Name: 2,2-Difluorobutane

Cat. No.: B3031438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic

properties of 2,2-difluorobutane (CAS No. 353-81-1). The information is compiled from

critically evaluated data, primarily from the National Institute of Standards and Technology

(NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.[1][2][3][4] This

document is intended to serve as a foundational resource for professionals in research,

science, and drug development who require accurate thermodynamic data for this compound.

Core Thermodynamic and Physical Properties
The following tables summarize the key physical and thermodynamic properties of 2,2-
difluorobutane. While extensive experimental data exists for properties such as density, heat

capacity, and enthalpy as a function of temperature, specific experimental values for the

standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar

entropy are not readily available in the reviewed literature.

Table 1: General and Physical Properties of 2,2-Difluorobutane
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Property Value Reference(s)

Molecular Formula C₄H₈F₂ [3]

Molecular Weight 94.1031 g/mol [3]

CAS Registry Number 353-81-1 [3]

Normal Boiling Point 304.15 K (31 °C) [4]

Density (Liquid) See Table 3 [4]

Vapor Pressure See Table 4 [4]

Table 2: Critically Evaluated Thermodynamic Data for 2,2-Difluorobutane (Ideal Gas)

Property Temperature (K) Value (J/mol·K) Reference(s)

Ideal Gas Heat

Capacity (Cp)
200 88.03 [4]

250 103.49 [4]

298.15 119.53 [4]

300 120.08 [4]

400 148.88 [4]

500 173.31 [4]

600 193.88 [4]

700 211.33 [4]

800 226.27 [4]

900 239.18 [4]

1000 250.41 [4]

Ideal Gas Enthalpy See Table 5 [4]

Table 3: Density of Liquid 2,2-Difluorobutane
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Temperature (K) Density ( kg/m ³) Reference(s)

140 1239.9 [4]

160 1201.2 [4]

180 1161.8 [4]

200 1121.5 [4]

220 1080.2 [4]

240 1037.7 [4]

260 993.8 [4]

280 948.1 [4]

300 899.9 [4]

320 848.3 [4]

340 792.1 [4]

360 729.5 [4]

380 657.9 [4]

400 572.2 [4]

420 462.6 [4]

440 299.8 [4]

Table 4: Vapor Pressure of 2,2-Difluorobutane
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Temperature (K) Pressure (kPa) Reference(s)

230 4.88 [4]

240 8.32 [4]

250 13.56 [4]

260 21.28 [4]

270 32.32 [4]

280 47.64 [4]

290 68.37 [4]

300 95.78 [4]

310 131.29 [4]

320 176.43 [4]

330 232.88 [4]

340 302.50 [4]

Table 5: Ideal Gas Enthalpy of 2,2-Difluorobutane
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Temperature (K) Enthalpy (kJ/mol) Reference(s)

200 -459.71 [4]

250 -454.27 [4]

298.15 -448.64 [4]

300 -448.42 [4]

400 -435.80 [4]

500 -420.26 [4]

600 -402.34 [4]

700 -382.46 [4]

800 -360.98 [4]

900 -338.19 [4]

1000 -314.33 [4]

Experimental Protocols for Thermodynamic Data
Determination
Detailed experimental protocols for the determination of the thermodynamic properties of 2,2-
difluorobutane are not explicitly available in the reviewed literature. However, the

methodologies for similar volatile fluorinated hydrocarbons are well-established.[5] The

following sections describe generalized experimental protocols that are applicable for

determining the key thermodynamic parameters of 2,2-difluorobutane.

Determination of Enthalpy of Formation by Combustion
Calorimetry
The standard enthalpy of formation (ΔfH°) of a fluorinated organic compound like 2,2-
difluorobutane can be determined using either oxygen bomb calorimetry or fluorine bomb

calorimetry.[5] Given the presence of fluorine, fluorine bomb calorimetry is often a more direct

method.
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Generalized Protocol for Fluorine Bomb Calorimetry:

Sample Preparation: A precise mass of high-purity 2,2-difluorobutane is sealed in a sample

holder. For a volatile liquid, this is typically a container made of a material that will not react

with fluorine under initial conditions.

Bomb Assembly: The sample holder is placed inside a nickel or Monel calorimetric bomb.

The bomb is then sealed.

Fluorine Charging: The bomb is connected to a fluorine handling apparatus, evacuated to

remove air and moisture, and then charged with a known pressure of high-purity fluorine

gas.

Calorimeter Setup: The charged bomb is placed in a calorimeter, which is a well-insulated

container filled with a precise amount of water. The system is allowed to reach thermal

equilibrium, and the initial temperature is recorded with high precision.

Ignition: The combustion reaction is initiated by passing an electrical current through a fuse

wire in contact with the sample.

Temperature Measurement: The temperature of the water in the calorimeter is monitored and

recorded until it reaches a maximum and then begins to cool. The temperature change of the

calorimeter system is determined by extrapolating the temperature-time data back to the

time of ignition.

Product Analysis: After the experiment, the gaseous and solid products inside the bomb are

carefully collected and analyzed to determine the completeness of the reaction and to

identify any side products. For 2,2-difluorobutane, the expected products are carbon

tetrafluoride (CF₄) and hydrogen fluoride (HF).

Calculation: The heat of combustion is calculated from the temperature change and the heat

capacity of the calorimeter system (determined through calibration with a substance of

known heat of combustion). The standard enthalpy of formation is then derived from the heat

of combustion using known standard enthalpies of formation of the reaction products.

Determination of Heat Capacity by Calorimetry
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The heat capacity of 2,2-difluorobutane can be determined using various calorimetric

techniques. For the ideal gas heat capacity, this often involves measurements of the speed of

sound or calculations from spectroscopic data. For the liquid phase, adiabatic calorimetry is a

common method.

Generalized Protocol for Adiabatic Calorimetry (Liquid Phase):

Sample Loading: A known mass of purified 2,2-difluorobutane is hermetically sealed in a

calorimeter vessel.

Calorimeter Assembly: The vessel is placed within an adiabatic shield in a cryostat. The

temperature of the shield is controlled to match the temperature of the sample vessel,

minimizing heat exchange with the surroundings.

Cooling and Equilibration: The sample is cooled to the desired starting temperature (e.g.,

near its triple point) and allowed to reach thermal equilibrium.

Energy Input: A precisely measured amount of electrical energy is supplied to a heater within

the sample vessel, causing a small, incremental increase in temperature.

Temperature Measurement: The temperature of the sample is measured with high precision

after each energy input, once thermal equilibrium is re-established.

Data Analysis: The heat capacity is calculated for each temperature increment by dividing

the energy input by the resulting temperature change and the molar amount of the sample.

This process is repeated over the desired temperature range.

Interrelation of Thermodynamic Properties
The fundamental thermodynamic properties are interconnected through key thermodynamic

equations. The following diagram illustrates the logical relationship between enthalpy, entropy,

and Gibbs free energy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3031438#thermodynamic-properties-of-2-2-
difluorobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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